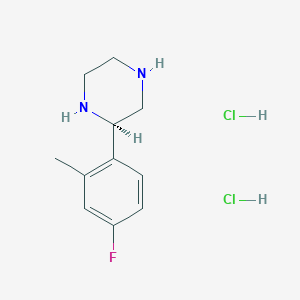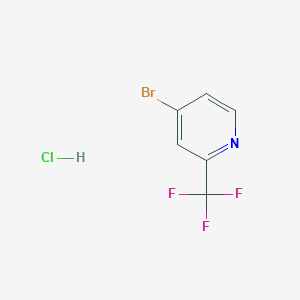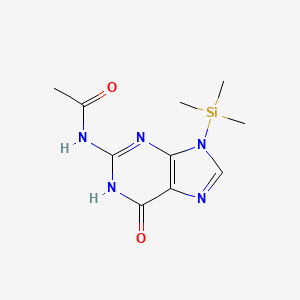
Purin-6(3H)-one, 8-diethylaminomethyl-2,3,7-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-dietilaminometil-2,3,7-trimetilpurin-6(3H)-ona: es un compuesto orgánico sintético que pertenece a la familia de las purinas. Las purinas son compuestos orgánicos aromáticos heterocíclicos, que son importantes en bioquímica debido a su papel en los ácidos nucleicos como el ADN y el ARN. Este compuesto en particular se caracteriza por sus sustituyentes únicos, que pueden impartir propiedades químicas y biológicas específicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 8-dietilaminometil-2,3,7-trimetilpurin-6(3H)-ona normalmente implica reacciones orgánicas de varios pasos. Un enfoque común podría incluir:
Formación del núcleo de purina: Esto se puede lograr mediante reacciones de ciclización que involucran precursores apropiados.
Introducción de sustituyentes: Los grupos dietilaminometil y trimetil se pueden introducir mediante reacciones de alquilación utilizando reactivos como dietilamina y yoduro de metilo en condiciones controladas.
Métodos de producción industrial
Los métodos de producción industrial probablemente implicarían optimizar la ruta sintética para lograr escalabilidad, rendimiento y rentabilidad. Esto podría incluir:
Reactores de flujo por lotes o continuo: para gestionar las condiciones de reacción de manera eficiente.
Técnicas de purificación: como cristalización o cromatografía para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
8-dietilaminometil-2,3,7-trimetilpurin-6(3H)-ona: puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esto podría implicar reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Los agentes reductores comunes podrían incluir hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleófila o electrófila pueden ocurrir, dependiendo de los sitios reactivos de la molécula.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Haluros de alquilo o sulfonatos en presencia de una base.
Productos principales
Los productos principales formados a partir de estas reacciones dependerían de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que la reducción podría conducir a productos desoxigenados.
Aplicaciones Científicas De Investigación
8-dietilaminometil-2,3,7-trimetilpurin-6(3H)-ona:
Química: Como bloque de construcción para moléculas más complejas.
Biología: Estudiando sus interacciones con macromoléculas biológicas.
Medicina: Posibles aplicaciones terapéuticas debido a su similitud estructural con purinas biológicamente activas.
Industria: Uso en la síntesis de productos farmacéuticos o agroquímicos.
Mecanismo De Acción
El mecanismo por el cual 8-dietilaminometil-2,3,7-trimetilpurin-6(3H)-ona ejerce sus efectos implicaría su interacción con objetivos moleculares específicos. Estos podrían incluir:
Enzimas: Inhibición o activación de la actividad enzimática.
Receptores: Unión a receptores celulares para modular las vías de señalización.
ADN/ARN: Intercalación o unión a ácidos nucleicos, afectando los procesos de replicación o transcripción.
Comparación Con Compuestos Similares
8-dietilaminometil-2,3,7-trimetilpurin-6(3H)-ona: se puede comparar con otros derivados de purina como:
Cafeína: Un estimulante que se encuentra en el café y el té.
Teobromina: Se encuentra en el chocolate, con efectos estimulantes más suaves.
Adenina: Un componente fundamental del ADN y el ARN.
Singularidad
La singularidad de 8-dietilaminometil-2,3,7-trimetilpurin-6(3H)-ona radica en sus sustituyentes específicos, que pueden conferir propiedades químicas y biológicas distintas en comparación con otras purinas.
Propiedades
Número CAS |
27979-66-4 |
|---|---|
Fórmula molecular |
C13H21N5O |
Peso molecular |
263.34 g/mol |
Nombre IUPAC |
8-(diethylaminomethyl)-2,3,7-trimethylpurin-6-one |
InChI |
InChI=1S/C13H21N5O/c1-6-18(7-2)8-10-15-12-11(17(10)5)13(19)14-9(3)16(12)4/h6-8H2,1-5H3 |
Clave InChI |
RZTXMGCVLRCWPE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=NC2=C(N1C)C(=O)N=C(N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one](/img/structure/B11855829.png)

![6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11855849.png)






![1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone](/img/structure/B11855894.png)
![1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B11855906.png)



